REACTION_CXSMILES
|
[Cl-].[NH4+].O.[CH3:4][O:5][CH2:6][CH2:7][N:8]1[C:16]2[C:11](=[C:12]([N+:17]([O-])=O)[CH:13]=[CH:14][CH:15]=2)[CH:10]=[N:9]1.[CH3:20][O:21][CH2:22][CH2:23][N:24]1[CH:32]=[C:31]2[C:26]([CH:27]=[CH:28][CH:29]=[C:30]2[N+:33]([O-])=O)=[N:25]1>[Fe].C(OCC)(=O)C.CCO>[CH3:4][O:5][CH2:6][CH2:7][N:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:17])[C:11]=2[CH:10]=[N:9]1.[CH3:20][O:21][CH2:22][CH2:23][N:24]1[CH:32]=[C:31]2[C:26]([CH:27]=[CH:28][CH:29]=[C:30]2[NH2:33])=[N:25]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN1N=CC2=C(C=CC=C12)[N+](=O)[O-]
|
Name
|
2-(2-methoxyethyl)-4-nitro-2H-indazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCCN1N=C2C=CC=C(C2=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
170 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 80° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
obtained in the 1st step
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel-alumina column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCN1N=CC=2C(=CC=CC12)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 mg |
Name
|
|
Type
|
product
|
Smiles
|
COCCN1N=C2C=CC=C(C2=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |